molecular formula C9H10O B049846 Allyl phenyl ether CAS No. 1746-13-0

Allyl phenyl ether

Cat. No. B049846
CAS RN: 1746-13-0
M. Wt: 134.17 g/mol
InChI Key: POSICDHOUBKJKP-UHFFFAOYSA-N
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Description

Allyl phenyl ether is a significant compound in organic chemistry, used as a precursor or intermediate in various synthetic processes. It is involved in important reactions such as the Williamson ether synthesis, Claisen rearrangement, and other ether chemistry essential for organic synthesis. The substance acts as a bridge in the synthesis of more complex organic molecules and is often used in laboratory settings to teach essential chemical reactions and mechanisms (Sanford, Lis, & McPherson, 2009).

Synthesis Analysis

Allyl phenyl ether can be synthesized through various methods, including O-allylation of phenol with allyl bromide using aqueous KOH and catalyzed by a multi-site phase-transfer catalyst under ultrasonic-assisted organic solvent conditions. This method demonstrates the influence of parameters such as catalyst concentration and reaction temperature on the rate of reaction, illustrating an efficient synthesis approach (Selvaraj & Rajendran, 2017).

Molecular Structure Analysis

The molecular structure of allyl phenyl ether is characterized by its allyl and phenyl groups linked by an ether bond. The structural analysis is essential for understanding the compound's reactivity and physical properties. NMR spectroscopy, particularly 1H NMR, is commonly used to deduce the structure and confirm the presence of expected functional groups in the synthesized compound.

Chemical Reactions and Properties

Allyl phenyl ether undergoes various chemical reactions, including high-temperature reactions in water, where it can convert to different products depending on the reaction conditions. Notably, the Claisen rearrangement of allyl phenyl ether to 2-allylphenol under certain conditions showcases its reactivity and the potential for creating valuable derivatives for further chemical applications (Bagnell, Cablewski, Strauss, & Trainor, 1996).

Physical Properties Analysis

The physical properties of allyl phenyl ether, such as boiling point, melting point, and solubility, are crucial for its handling and application in various chemical reactions. These properties are influenced by the compound's molecular structure and dictate its behavior in different environments.

Chemical Properties Analysis

The chemical properties of allyl phenyl ether include its reactivity with various reagents and under different conditions. Its role in synthetic chemistry is highlighted by its participation in reactions such as isomerization, where it can transform into different structural isomers depending on the catalyst and reaction conditions. The compound's chemical behavior is essential for designing synthesis pathways and for its application in producing other chemical entities (Pebriana, Mujahidin, & Syah, 2017).

Scientific Research Applications

Claisen Rearrangement

  • Scientific Field : Organic Chemistry
  • Summary of Application : The Claisen rearrangement of allyl phenyl ether to 6-(prop-2-en-1-yl) cyclohexa-2,4-dien-1-one has been studied extensively. This reaction is a powerful synthetic tool in organic synthesis .
  • Methods of Application : The reaction can be presented as consisting of 10 main steps separated by fold and cusp catastrophes. It involves the breaking of the carbon–oxygen bond and formation of a new carbon–carbon bond. This process is associated with migration of a double CC bond, formation of a double CO bond and dearomatisation of an aromatic ring .
  • Results or Outcomes : The product of the reaction is the ketonic form of o-allylphenol (KAPh). Finally, a molecule of o-allylphenol is formed .

Photo-Claisen Rearrangement in Microflow

  • Scientific Field : Chemical Engineering
  • Summary of Application : The photo-Claisen rearrangement of allyl phenyl ether in microflow has been researched. This process prepares the ground for a fully continuous two-step microflow synthesis .
  • Methods of Application : The process involves the use of microreactor technology. The irradiation intensity was varied by increasing distance between a lamp and the microflow capillary. In addition, the normal photo-Claisen microflow process (at room temperature) is compared to a high-temperature photo-Claisen microflow process .
  • Results or Outcomes : The high quantum yield of microflow, even at very short residence time, is sufficient to activate the deactivated molecules. The realization of a true orthogonal two-step flow synthesis can open the door to a large synthetic scope of this approach .

Preparation of Allyl Phenyl Ether

  • Scientific Field : Organic Chemistry
  • Summary of Application : Allyl phenyl ether is often prepared in the laboratory for teaching purposes. The preparation process reinforces understanding of the pKa differences between aliphatic and aromatic alcohols .
  • Methods of Application : The preparation involves acid-base extraction. The 1H NMR spectrum of allyl phenyl ether is used to introduce the extraction of coupling constants and the interpretation of complex splitting patterns for structure determination .
  • Results or Outcomes : The outcome of this process is the successful preparation of Allyl phenyl ether, which can be confirmed using 1H NMR spectroscopy .

Biosynthesis of Aromatic Amino Acids

  • Scientific Field : Biochemistry
  • Summary of Application : Allyl phenyl ether undergoes Claisen rearrangement in the biosynthetic pathway of aromatic amino acids phenylalanine and tyrosine .
  • Methods of Application : The process involves the chorismate mutase catalyzed Claisen rearrangement of chorismate (an allylic vinyl ether) to form prephenate .
  • Results or Outcomes : Prephenate is a precursor in the biosynthetic pathway of aromatic amino acids phenylalanine and tyrosine .

Topological Analysis of the Claisen Rearrangement

  • Scientific Field : Physical Chemistry
  • Summary of Application : The mechanism of Claisen rearrangement of allyl phenyl ether has been studied by means of Bonding Evolution Theory (BET), which combines the topological analysis of the electron localization function (ELF) and catastrophe theory .
  • Methods of Application : The reaction can be presented as consisting of 10 main steps separated by fold and cusp catastrophes. The description of the mechanism of C–O bond breaking is complicated and depends on the DFT method used .
  • Results or Outcomes : The product of the reaction is the ketonic form of o-allylphenol (KAPh). Finally, a molecule of o-allylphenol is formed .

Influence of Phenyl Core Substituents in Photo-Claisen Rearrangement

  • Scientific Field : Chemical Engineering
  • Summary of Application : The influence of phenyl core substituents in the photo-Claisen rearrangement of allyl phenyl ether in microflow has been researched .
  • Methods of Application : The process involves the use of microreactor technology. The irradiation intensity was varied by increasing distance between a lamp and the microflow capillary. In addition, the normal photo-Claisen microflow process (at room temperature) is compared to a high-temperature photo-Claisen microflow process .
  • Results or Outcomes : The high quantum yield of microflow, even at very short residence time, is sufficient to activate the deactivated molecules. The realization of a true orthogonal two-step flow synthesis can open the door to a large synthetic scope of this approach .

Safety And Hazards

Allyl phenyl ether is classified as a combustible liquid . It may be harmful if inhaled and repeated exposure can cause kidney damage . It may cause skin irritation and may be harmful in contact with skin .

Future Directions

The Claisen rearrangement of allyl phenyl ether is a powerful synthetic tool in organic synthesis . It is sometimes described as an oxy-variant of the Cope reaction . Allyl phenyl ethers serve as electrophiles toward Pd(0) en route to a variety of allylic silanes .

properties

IUPAC Name

prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSICDHOUBKJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061943
Record name Allyl phenyl ether
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Molecular Weight

134.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Allyl phenyl ether

CAS RN

1746-13-0
Record name Allyl phenyl ether
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Record name Phenyl allyl ether
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Record name Allyl phenyl ether
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Record name Benzene, (2-propen-1-yloxy)-
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Record name Allyl phenyl ether
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Record name Allyl phenyl ether
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Record name ALLYL PHENYL ETHER
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Synthesis routes and methods I

Procedure details

The procedure for preparing the copolymer in Example 1 was repeated except that potassium itaconate and o-allylphenol were used in place of potassium methacrylate and 4-allyl-2-methoxyphenol, respectively to obtain a copolymer of stearyl methacrylate, potassium itaconate and O-allyl phenol.
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Synthesis routes and methods II

Procedure details

A mixture of bis(1,5-cyclooctadiene)iridium tetrafluoroborate [Ir(cod)2]+BF4− (0.01 mmol) and toluene (1.0 ml) was treated with phenol (1 mmol) and allyl acetate (5 mmol) with stirring at 100° C. The reaction mixtures after 5 hours and after 15 hours of the reaction were analyzed by gas chromatography. In the reaction mixture after 5 hours, phenyl allyl ether was formed in a yield of 21% with a conversion from phenol of 23%. In the reaction mixture after 15 hours, phenyl allyl ether was formed in a yield of 51% with a conversion from phenol of 51%.
[Compound]
Name
bis(1,5-cyclooctadiene)iridium tetrafluoroborate
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5 mmol
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Synthesis routes and methods III

Procedure details

To a round-bottomed flask containing a solution of phenol (30 g, 319 mmol) in acetonitrile (150 ml) at room temperature was added potassium carbonate (66 g, 478 mmol) and allyl bromide (49.8 g, 412 mmol). The mixture was heated to 50° C. and stirred for 3.5 hours. The solids were filtered out and the filtrate was concentrated to a minimum volume. The crude material was diluted with water (200 ml) and extracted with ethyl acetate (3×100 ml). The combined organic layers were washed with brine (2×100 ml), dried over anhydrous magnesium sulfate, filtered, and concentrated to afford crude allyloxybenzene as brown oil (35 g); 1H NMR (300 MHz, CDCl3): δ 7.20-7.30 (m, 2H), 6.89-6.96 (m, 3H), 5.99-6.12 (m, 1H), 5.41 (d, J=17.1 Hz, 1H), 5.28 (d, J=10.5 Hz, 1H), 4.52 (d, J=5.1 Hz, 2H).
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30 g
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150 mL
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66 g
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49.8 g
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Synthesis routes and methods IV

Procedure details

94 g phenol (1 mol), 155 g anhydrous potassium carbonate (1.2 mol) and 300 mL acetone were added to a three-necked bottle, and stirred at 50° C. for 10 minutes. 107 g 3-bromopropylene (0.9 mol) was added dropwise, then the mixture was refluxed for 2 hours. After acetone was evaporated under reduced pressure, water was added to the residual solution and a solid was isolated. After sucked filtration, 108 g solid was obtained. Yield: 90.1%. MS: 135 (M+1).
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94 g
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155 g
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300 mL
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107 g
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Yield
90.1%

Synthesis routes and methods V

Procedure details

More precisely, 9.3 g of mercurobutol are taken which are dissolved in 50 ml of hot denatured alcohol, in the presence of NaCl. 2 g of potash are carefully added. A thick white precipitate is formed. 4.4 ml of allyl bromide are added in 21 ml of denatured alcohol and the product is mixed with the precipitate which becomes more fluid. The product is heated for two hours at the boiling temperature of the alcohol, then filtered hot. 9.43 g of 2-chloromercuri 4-tertiobutyl phenol allyl-ether are obtained, with a yield of 92%. This product is pure, as may be checked by thin layer chromatography. Its melting temperature is 110° C. It is in the form of a white, water-insoluble powder.
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9.3 g
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2 g
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4.4 mL
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denatured alcohol
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21 mL
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alcohol
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denatured alcohol
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50 mL
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92%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,960
Citations
EM Sanford, CC Lis, NR McPherson - Journal of chemical …, 2009 - ACS Publications
… of allyl phenyl ether and 2-allyl phenol can both be interpreted using chemical shift and integration. The 1H NMR of allyl phenyl ether … The IR of allyl phenyl ether is clearly different from …
Number of citations: 24 pubs.acs.org
L Bagnell, T Cablewski, CR Strauss… - The Journal of organic …, 1996 - ACS Publications
… In the present work, allyl phenyl ether was relatively unreactive in water at 180 C in 1 h but was converted readily at higher temperatures (see Figure 1). The extent of ortho-Claisen …
Number of citations: 99 pubs.acs.org
S Asako, J Norinder, L Ilies, N Yoshikai… - Advanced Synthesis …, 2014 - Wiley Online Library
… Herein, we report that an iron catalyst6 mediates the ortho-allylation of 1-arylpyrazole derivatives with allyl phenyl ether7 under remarkably mild conditions.8 Allylation of arenes through …
Number of citations: 58 onlinelibrary.wiley.com
E Hedaya, D McNeil - Journal of the American Chemical Society, 1967 - ACS Publications
… metric experiments, we investigated the FVP of allyl phenyl ether. Lossing and co-workers5 have … In our first experiments 0.5 or 1.0 g of allyl phenyl ether was pyrolyzed and the products …
Number of citations: 42 pubs.acs.org
FM Sonnenberg - The Journal of Organic Chemistry, 1970 - ACS Publications
… in which allyl phenyl ether was first converted to o-allylphenol, then isomerized to the propenyl compound, which then adds to chlorobenzene. Treatment of allyl phenyl ether in hexane …
Number of citations: 57 pubs.acs.org
S Berski, P Durlak - New Journal of Chemistry, 2016 - pubs.rsc.org
… The mechanism of the Claisen rearrangement of an allyl phenyl ether (APhE) consists of breaking of the carbon–oxygen bond and formation of a new carbon–carbon bond. Furthermore…
Number of citations: 21 pubs.rsc.org
DR Dimmel, SB Gharpure - Journal of the American Chemical …, 1971 - ACS Publications
… of the methods of preparing allyllithium is to treat allyl phenyl ether (1) with lithium metal in … by-product prompted us to investigate the mechanism of this allyl phenyl ether rearrangement. …
Number of citations: 32 pubs.acs.org
NT Mathew, S Khaire, S Mayadevi, R Jha… - Journal of …, 2005 - Elsevier
Claisen rearrangement of allyl phenyl ether to o-allylphenol and a dihydrobenzofuran derivative was investigated over MCM-41 with different Si/Al ratios. Higher aluminum content, …
Number of citations: 44 www.sciencedirect.com
V Rajendran, ML Wang - Journal of Molecular Catalysis A: Chemical, 2008 - Elsevier
… dichlorocyclopropane from the reaction of allyl phenyl ether and chloroform in an alkaline … , amount of catalyst, concentration of allyl phenyl ether, temperature, amount of chloroform …
Number of citations: 33 www.sciencedirect.com
JC Petropoulos, DS Tarbell - Journal of the American Chemical …, 1952 - ACS Publications
… Both allyl phenyl ether (I) and o-allylphenol have been found to be converted very rapidly by … by the intramolecular path, in which allyl phenyl ether is converted first to o-allylphenol; the …
Number of citations: 7 pubs.acs.org

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